[3-(Aminomethyl)oxan-3-yl]methanol
Description
[3-(Aminomethyl)oxan-3-yl]methanol (CAS: 1512573-56-6) is a bicyclic organic compound featuring an oxane (tetrahydropyran) ring substituted with both aminomethyl (–CH₂NH₂) and hydroxymethyl (–CH₂OH) groups at the 3-position. Its molecular formula is C₇H₁₅NO₂, with a molecular weight of 145.20 g/mol . The compound is typically an oil at room temperature and requires storage at 4°C to maintain stability . It is classified as hazardous, with hazard statements H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) .
Structurally, the oxane ring provides rigidity, while the dual functional groups enable reactivity in nucleophilic and hydrogen-bonding interactions.
Properties
IUPAC Name |
[3-(aminomethyl)oxan-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c8-4-7(5-9)2-1-3-10-6-7/h9H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAALOZPBBZWIRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1512573-56-6 | |
| Record name | [3-(aminomethyl)oxan-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Aminomethyl)oxan-3-yl]methanol typically involves the reaction of oxane derivatives with aminomethylating agents under controlled conditions. One common method involves the use of formaldehyde and ammonia or primary amines in the presence of a catalyst to introduce the aminomethyl group. The hydroxymethyl group can be introduced through subsequent reactions with formaldehyde under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Aminomethyl)oxan-3-yl]methanol can undergo oxidation reactions to form corresponding oxo derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, inert atmosphere.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
Chemistry: In chemistry, [3-(Aminomethyl)oxan-3-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for versatile chemical modifications, making it valuable in organic synthesis .
Biology: Its structure allows it to act as a substrate or inhibitor in various biochemical reactions .
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They may serve as building blocks for the development of new drugs targeting specific enzymes or receptors .
Industry: Industrially, this compound can be used in the production of polymers and resins. Its functional groups enable it to participate in polymerization reactions, leading to materials with unique properties .
Mechanism of Action
The mechanism of action of [3-(Aminomethyl)oxan-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxymethyl group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Amino Groups
a) [3-(Benzylamino)oxolan-3-yl]methanol (CAS: 1343596-03-1)
- Molecular Formula: C₁₂H₁₇NO₂
- Molecular Weight : 207.27 g/mol
- Substituents: Benzylamino (–NHCH₂C₆H₅) and hydroxymethyl (–CH₂OH) on an oxolane (tetrahydrofuran) ring.
- Physical State : Powder .
- Key Differences: The benzyl group introduces aromaticity, increasing molecular weight by 62.07 g/mol compared to the parent compound.
b) [3-(Methylamino)oxolan-3-yl]methanol (CAS: 1339578-61-8)
Analogues with Modified Hydroxyl Groups
a) 2-[3-(Aminomethyl)oxan-3-yl]propan-2-ol (CAS: 1699078-69-7)
- Molecular Formula: C₉H₁₉NO₂
- Molecular Weight : 173.25 g/mol
- Substituents: Aminomethyl (–CH₂NH₂) and branched 2-propanol (–C(CH₃)₂OH) on the oxane ring.
- Key Differences: The bulky 2-propanol group increases hydrophobicity, which may reduce aqueous solubility but enhance binding to hydrophobic targets .
b) 3-(Aminomethyl)oxan-3-ylmethanol (CAS: 1693562-81-0)
- Molecular Formula: C₁₀H₁₉NO₂
- Molecular Weight : 193.26 g/mol
- Substituents: Aminomethyl (–CH₂NH₂) and cyclopropylmethanol (–CH(C₃H₅)OH).
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Physical State | CAS Number |
|---|---|---|---|---|---|
| [3-(Aminomethyl)oxan-3-yl]methanol | C₇H₁₅NO₂ | 145.20 | Aminomethyl, Hydroxymethyl | Oil | 1512573-56-6 |
| [3-(Benzylamino)oxolan-3-yl]methanol | C₁₂H₁₇NO₂ | 207.27 | Benzylamino, Hydroxymethyl | Powder | 1343596-03-1 |
| [3-(Methylamino)oxolan-3-yl]methanol | C₆H₁₃NO₂ | 131.17 | Methylamino, Hydroxymethyl | Not specified | 1339578-61-8 |
| 2-[3-(Aminomethyl)oxan-3-yl]propan-2-ol | C₉H₁₉NO₂ | 173.25 | Aminomethyl, 2-Propanol | Not specified | 1699078-69-7 |
Key Research Findings
Toxicity Profile: The parent compound shares acute toxicity traits (e.g., skin and eye damage) with other aminomethyl derivatives like 3-(Aminomethyl)pyridine, suggesting that the –CH₂NH₂ group contributes to hazardous effects .
Synthetic Utility : Derivatives with aromatic substituents (e.g., benzyl) are often used in medicinal chemistry to optimize pharmacokinetic properties, while smaller groups (e.g., methyl) prioritize solubility .
Physical State Correlation : Bulkier substituents (e.g., cyclopropyl, benzyl) tend to yield solids (powders), whereas simpler structures remain oils, impacting formulation strategies .
Biological Activity
[3-(Aminomethyl)oxan-3-yl]methanol, also known as this compound hydrochloride, is a compound with notable biological activity due to its unique structural features. This compound possesses an oxane ring structure with both aminomethyl and hydroxymethyl functional groups, which facilitate interactions with various biological targets. This article explores the biological activity of this compound, including its synthesis, potential applications, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , and its structural representation is as follows:
- SMILES : C1CC(COC1)(CN)CO
- InChI : InChI=1S/C7H15NO2/c8-4-7(5-9)2-1-3-10-6-7/h9H,1-6,8H2
This structure allows for diverse interactions with biological molecules, enhancing its potential therapeutic applications.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that compounds with similar structural motifs often exhibit a range of biological activities, including antimicrobial and neuroprotective effects.
Potential Biological Activities
Based on in silico predictions and structural analogies, the following potential activities have been proposed for this compound:
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential inhibition of bacterial growth |
| Neuroprotective | Possible protective effects on neuronal cells |
| Antioxidant | Ability to scavenge free radicals |
Synthesis
The synthesis of this compound typically involves standard organic synthesis techniques. Key steps may include:
- Formation of the oxane ring.
- Introduction of the aminomethyl group.
- Hydroxymethylation to yield the final product.
Optimizing these steps can enhance yield and purity, making the compound suitable for further biological evaluation.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts. For instance:
- Antimicrobial Activity : A study demonstrated that derivatives of compounds similar to this compound exhibited significant antibacterial properties against pathogens such as E. coli and S. aureus .
- Neuroprotective Effects : Research indicated that compounds with aminomethyl functionalities can protect neuronal cells from oxidative stress, suggesting a potential role in neurodegenerative disease therapies .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies have shown that:
- The hydroxymethyl group enhances solubility and bioavailability.
- The aminomethyl group may facilitate binding to specific receptors or enzymes involved in metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
